molecular formula C16H20O3 B14870156 2-(2,4-Dimethyl-benzoyl)-cyclohexanecarboxylic acid

2-(2,4-Dimethyl-benzoyl)-cyclohexanecarboxylic acid

Cat. No.: B14870156
M. Wt: 260.33 g/mol
InChI Key: LOMSWNKAZFZYCV-UHFFFAOYSA-N
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Description

2-(2,4-Dimethyl-benzoyl)-cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a benzoyl group at one position and a carboxylic acid group at another The benzoyl group itself is further substituted with two methyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethyl-benzoyl)-cyclohexanecarboxylic acid typically involves the acylation of cyclohexanecarboxylic acid derivatives with 2,4-dimethylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often heated to facilitate the acylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethyl-benzoyl)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

2-(2,4-Dimethyl-benzoyl)-cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activity, including potential antibacterial properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-(2,4-Dimethyl-benzoyl)-cyclohexanecarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but they often include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylbenzoic acid: Shares the dimethylbenzoyl group but lacks the cyclohexanecarboxylic acid moiety.

    Cyclohexanecarboxylic acid: Contains the cyclohexane ring and carboxylic acid group but lacks the benzoyl substitution.

    2,4-Dimethylbenzoyl chloride: Used as a precursor in the synthesis of 2-(2,4-Dimethyl-benzoyl)-cyclohexanecarboxylic acid.

Properties

IUPAC Name

2-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-10-7-8-12(11(2)9-10)15(17)13-5-3-4-6-14(13)16(18)19/h7-9,13-14H,3-6H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMSWNKAZFZYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2CCCCC2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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